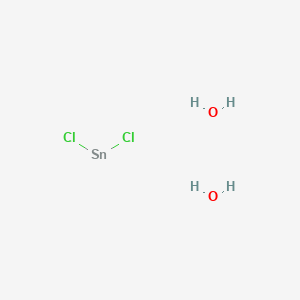

Tin(II) chloride dihydrate

描述

Historical Context of Tin(II) Chemistry

The history of tin is ancient, with its use in bronze alloys dating back to 3000 BC. sigmaaldrich.com The element's name is derived from the Latin word "stannum." sigmaaldrich.com In the realm of its compounds, Tin(II) chloride, also known as stannous chloride, has a long-standing presence. Historically, it was utilized as a mordant in textile dyeing to brighten colors and increase the weight of silk. psu.edu Another traditional application was in the silvering of mirrors, where it reduces silver ions to metallic silver. psu.edud-nb.info The understanding of tin's variable oxidation states, primarily +2 (stannous) and +4 (stannic), has been fundamental to the development of its chemistry. sigmaaldrich.com The stability of the dihydrate form of Tin(II) chloride has made it a more common and manageable reagent in laboratory settings compared to its anhydrous counterpart. psu.edu

Significance in Modern Chemical Science

The importance of Tin(II) chloride dihydrate in modern chemical science is extensive and continues to grow. Its utility spans organic synthesis, materials science, and analytical chemistry. In organic chemistry, it is a widely used reducing agent, notably for the selective reduction of aromatic nitro groups to anilines. psu.edud-nb.info It also serves as a catalyst in various reactions, including esterifications and the synthesis of heterocyclic compounds like indoles. psu.eduresearchgate.netknu.ac.kr

Scope and Research Objectives Pertaining to this compound

Current research on this compound is focused on several key objectives aimed at harnessing its full potential. A primary goal is the development of more efficient and environmentally friendly synthetic methodologies. This includes its use as an inexpensive and readily available catalyst to promote complex organic transformations under mild conditions. researchgate.netrsc.org

A significant research thrust is its role in renewable energy technologies, particularly in optimizing its use in perovskite solar cells to enhance their power conversion efficiency and long-term stability. unist.ac.krbohrium.com Researchers are investigating how modifications involving Tin(II) chloride can improve the properties of the electron transport layer and reduce defects within the solar cell structure. unist.ac.krosti.gov

Furthermore, there is ongoing exploration into its catalytic activity in novel multicomponent reactions, aiming to synthesize complex molecules with potential pharmaceutical applications in a single step. researchgate.net The study of its properties in deep eutectic solvents is also an emerging area, which could lead to greener and more sustainable chemical processes. nih.govrsc.orgrsc.org

Detailed Research Findings

Recent research has illuminated the efficacy of this compound in several cutting-edge applications, particularly in the synthesis of indoles and the advancement of perovskite solar cell technology.

In the realm of organic synthesis, this compound has been instrumental in the development of new routes to synthesize indoles, a core structure in many biologically active compounds. scispace.com One notable study demonstrated the use of a ruthenium catalyst in conjunction with this compound to synthesize indoles from anilines and trialkanolamines, offering a novel and efficient method. knu.ac.krresearchgate.net The reaction proceeds in moderate to good yields, showcasing the synergistic effect of the tin compound in the catalytic cycle. knu.ac.kr Another approach utilizes this compound as a catalyst in the Groebke condensation, a three-component reaction, to produce 3-aminoimidazo[1,2-a]pyridines, which are structurally related to indoles and also of pharmaceutical interest. researchgate.net This method is valued for its operational simplicity and the use of a mild and inexpensive catalyst. researchgate.net

In the field of renewable energy, research on perovskite solar cells has significantly benefited from the application of this compound. It is often used as a precursor for the tin oxide (SnO₂) electron transport layer (ETL), a critical component of these solar cells. d-nb.info Studies have shown that post-treatment of the SnO₂ layer with a solution derived from Tin(IV) chloride, which can be related to the oxidation of Tin(II) species, can improve the crystallinity and electron mobility of the ETL. unist.ac.kr This leads to a reduction in defects at the interface between the ETL and the perovskite layer, ultimately enhancing the power conversion efficiency and long-term stability of the solar cells. unist.ac.krosti.gov Research has demonstrated that such treatments can lead to certified efficiencies of over 24%. unist.ac.kr

| Property | Value |

| Chemical Formula | SnCl₂·2H₂O |

| Molar Mass | 225.63 g/mol psu.edu |

| Appearance | White crystalline solid psu.edu |

| Density | 2.71 g/cm³ unist.ac.krresearchgate.net |

| Melting Point | 37.7 °C (decomposes) psu.edu |

| Solubility in Water | 83.9 g/100 mL (0 °C) psu.edu |

| Crystal Structure | Monoclinic sigmaaldrich.comsigmaaldrich.com |

| Application Area | Specific Use | Key Research Finding |

| Organic Synthesis | Catalyst in Indole (B1671886) Synthesis | Ruthenium-catalyzed synthesis from anilines and trialkanolamines in the presence of SnCl₂·2H₂O provides good yields. knu.ac.kr |

| Organic Synthesis | Reagent in Groebke Condensation | Efficiently catalyzes the three-component reaction to form 3-aminoimidazo[1,2-a]pyridines. researchgate.net |

| Materials Science | Perovskite Solar Cells | Used as a precursor for the SnO₂ electron transport layer, with treatments enhancing cell efficiency and stability. d-nb.infounist.ac.kr |

| Analytical Chemistry | Reducing Agent | Traditionally used for the detection of mercury(II) ions. psu.edu |

属性

IUPAC Name |

dichlorotin;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2O.Sn/h2*1H;2*1H2;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIDFUJEMBDLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.Cl[Sn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnCl2. 2H2O, Cl2H4O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7772-99-8 (Parent), 22541-90-8 (Parent) | |

| Record name | Stannous chloride [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS. | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: >100 (very good) | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.71 g/cm³ | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10025-69-1 | |

| Record name | Stannous chloride [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

38 °C | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Chemical Reactivity and Mechanistic Investigations of Tin Ii Chloride Dihydrate

Reductive Capabilities in Organic Synthesis

Tin(II) chloride dihydrate is widely recognized as a mild and effective reducing agent in various organic reactions. Its utility stems from the accessibility of the +4 oxidation state for tin, facilitating the reduction of a range of functional groups and ions.

Reduction of Nitro Compounds to Amines

One of the most prominent applications of this compound in organic synthesis is the reduction of nitro compounds to their corresponding amines. This transformation is a crucial step in the synthesis of many pharmaceuticals, dyes, and other fine chemicals. The reaction is valued for its mild conditions and high chemoselectivity, often leaving other reducible functional groups intact.

The general reaction involves the treatment of an aromatic or aliphatic nitro compound with this compound, typically in the presence of a proton source such as hydrochloric acid. The tin(II) is oxidized to tin(IV) during the process. For aromatic nitro compounds, this method provides an efficient route to anilines.

A notable advancement in this area is the use of this compound in deep eutectic solvents (DES), which can act as both the solvent and the reducing agent, offering a greener alternative to traditional solvent systems.

Table 1: Examples of Nitro Compound Reduction using this compound

| Starting Material | Product | Reaction Conditions | Yield (%) |

| Nitrobenzene (B124822) | Aniline | SnCl₂·2H₂O, HCl, Ethanol | High |

| 4-Nitrotoluene | 4-Methylaniline | SnCl₂·2H₂O, HCl, Ethanol | >90 |

| 1-Nitro-2-methylbenzene | 2-Methylaniline | SnCl₂·2H₂O/Choline (B1196258) Chloride DES | 98 |

| 1-Nitro-4-chlorobenzene | 4-Chloroaniline | SnCl₂·2H₂O/Choline Chloride DES | 99 |

This table is for illustrative purposes and synthesizes typical outcomes from literature.

Cleavage of Acetals to Aldehydes

This compound has been demonstrated to be an effective reagent for the deprotection of acetals, regenerating the corresponding aldehydes. This reaction is significant in synthetic chemistry where acetals are commonly used as protecting groups for carbonyl functionalities due to their stability under various reaction conditions. The use of this compound offers a method for this deprotection under specific conditions. An improved procedure for the deprotection of acetals using tin dichloride dihydrate has been reported, highlighting its practical utility in this context.

Conversion of Olefins to β-Keto Esters

The direct conversion of olefins to β-keto esters using this compound is not a widely documented transformation in the reviewed scientific literature. While tin(II) chloride is known to catalyze the formation of β-keto esters from aldehydes and diazoacetates, its application in the direct conversion of olefins to β-keto esters is not prominently featured.

Reduction of Metal Ions (e.g., Ag+, Hg2+, Cu2+)

The reducing power of this compound extends to inorganic chemistry, where it is capable of reducing various metal ions in aqueous solutions. This property is utilized in analytical tests and industrial processes.

Silver ions (Ag⁺): Tin(II) chloride readily reduces silver ions to metallic silver. This reaction is the basis for the silvering of mirrors. wikiwand.com

Mercury(II) ions (Hg²⁺): The reduction of mercury(II) ions by tin(II) chloride is a classic qualitative analysis test. It proceeds in a stepwise manner, first forming a white precipitate of mercury(I) chloride (Hg₂Cl₂), which is then further reduced to black metallic mercury upon addition of excess tin(II) chloride. wikiwand.com

Copper(II) ions (Cu²⁺): Tin(II) chloride can reduce copper(II) ions to copper(I) ions. wikiwand.com

The general redox reaction can be represented as: Sn²⁺ (aq) + 2 Mⁿ⁺ (aq) → Sn⁴⁺ (aq) + 2 M⁽ⁿ⁻¹⁾⁺ (aq)

Redox Properties in Deep Eutectic Solvents

Recent research has explored the redox properties of this compound when incorporated into deep eutectic solvents (DES). A well-studied example is the mixture of this compound with choline chloride. In such systems, the DES can function as both the solvent and a redox-active medium.

Cyclic voltammetry studies have shown that these tin-based DESs possess a wide electrochemical potential window, making them suitable for various electrochemical applications. They have been successfully employed in the electrosynthesis of organic compounds and in electroanalytical processes. A key advantage is that these solvents can facilitate reductions at less negative potentials. For instance, the reduction of nitrobenzene has been demonstrated in a this compound/choline chloride DES. This approach has been applied to the synthesis of a variety of aromatic amines and N-arylacetamides from nitroaromatic compounds in high yields and short reaction times.

Lewis Acidity and Adduct Formation

Beyond its reductive properties, tin(II) chloride behaves as a weak Lewis acid. wikipedia.org The tin atom in SnCl₂ possesses a vacant p-orbital, which allows it to accept an electron pair from a Lewis base, leading to the formation of coordination complexes or adducts. The dihydrate form itself is an adduct where water molecules act as ligands.

This Lewis acidity is a key feature in some of its catalytic activities. For example, tin(II) chloride can catalyze the formation of β-keto esters from aldehydes and ethyl diazoacetate by coordinating to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack.

Tin(II) chloride is known to form adducts with various organic ligands containing donor atoms such as nitrogen and oxygen. A specific example is the reaction of SnCl₂ with tetramethylethylenediamine (TMEDA) in toluene, which yields the adduct dichloro-(1,2-bis(dimethylamino)ethane-N,N')-tin(II). commonorganicchemistry.com In this complex, the tin center is tetracoordinate with a pseudo-trigonal bipyramidal geometry, where the stereochemically active lone pair of electrons on the tin atom occupies one of the equatorial positions. commonorganicchemistry.com Such adducts are often more stable than the parent stannous chloride, for instance, being more resistant to air and stable at room temperature due to the chelate effect. uanl.mx

Formation of Trichlorostannate(II) Anions

Tin(II) chloride behaves as a Lewis acid, readily accepting electron pairs from Lewis bases. When dissolved in solutions containing a source of chloride ions, such as hydrochloric acid or salts like cesium chloride, it forms the complex trichlorostannate(II) anion (SnCl₃⁻). wikipedia.orglandsurvival.com This reaction involves the addition of a chloride ion to the tin(II) chloride molecule. wikipedia.org

The formation of the anion can be represented by the following equilibrium: SnCl₂ + Cl⁻ ⇌ [SnCl₃]⁻ wikipedia.org

The trichlorostannate(II) anion possesses a pyramidal geometry, a consequence of the stereochemically active lone pair of electrons on the tin atom. wikipedia.orgwikipedia.orgiucr.org This structure is isoelectronic with antimony trichloride (B1173362) (SbCl₃). wikipedia.org The anion can be isolated from solution as a salt with a large cation, such as quaternary ammonium (B1175870) or cesium. wikipedia.org Interestingly, the lone pair of electrons on the tin atom in the [SnCl₃]⁻ complex is available for bonding, allowing the anion itself to act as a Lewis base or ligand in the formation of more complex coordination compounds, such as with platinum. landsurvival.comwikipedia.org

| Property | Description |

| Reactant | Tin(II) chloride (SnCl₂) |

| Ligand | Chloride ion (Cl⁻) |

| Product | Trichlorostannate(II) anion ([SnCl₃]⁻) |

| Anion Geometry | Pyramidal |

| Key Characteristic | SnCl₂ acts as a Lewis acid |

Complexation with Nitrogen-Donor Ligands (e.g., Amines, Schiff Bases)

Anhydrous tin(II) chloride reacts with various nitrogen-donor ligands to form coordination complexes. Significant research has been conducted on its reactions with Schiff bases, which are compounds containing a carbon-nitrogen double bond. These reactions are typically carried out in non-aqueous solvents like tetrahydrofuran (B95107) (THF) under an inert, oxygen-free nitrogen atmosphere to prevent oxidation and hydrolysis. ias.ac.in

The interaction involves the donation of electron pairs from the nitrogen (and often oxygen) atoms of the Schiff base ligand to the tin(II) center. For example, monofunctional bidentate and bifunctional tetradentate Schiff bases have been shown to form stable adducts with tin(II) chloride in 1:1 molar ratios. ias.ac.in Spectroscopic studies, including infrared (IR) and proton nuclear magnetic resonance (¹H NMR), confirm that coordination occurs through the nitrogen and oxygen atoms of the ligand, as evidenced by shifts in the characteristic spectral bands upon complexation. ias.ac.in These reactions are often instantaneous, indicated by a distinct color change in the reaction mixture. ias.ac.in

| Ligand Type | Reaction Conditions | Product Type | Evidence of Coordination |

| Schiff Bases | Anhydrous SnCl₂, THF, Nitrogen atmosphere | 1:1 Adducts (e.g., SnCl₂·Ligand) | Changes in IR and ¹H NMR spectra |

| Amines | Non-aqueous solvents | Coordination Complexes | Formation of Sn-N bonds |

Interaction with 1,4-Dioxane (B91453)

This compound is known to form a complex with the cyclic ether 1,4-dioxane (C₄H₈O₂). This adduct can be synthesized by dissolving the dihydrate in an excess of 1,4-dioxane, followed by refluxing and cooling the solution. core.ac.uk The resulting complex has the formula SnCl₂·C₄H₈O₂. core.ac.uk This compound is sensitive to water and must be handled accordingly to prevent decomposition. core.ac.uk Infrared spectroscopy confirms the presence of coordinated dioxane in the product. core.ac.uk Even when anhydrous tin(II) chloride is used, if the reaction with dioxane is allowed to stand for several hours without rigorous exclusion of atmospheric moisture, a product showing strong water absorption in the infrared spectrum is obtained, indicating the hygroscopic nature of the reactants and the propensity for hydration. core.ac.uk

Hydrolytic Pathways and Strategies for Hydrolysis Suppression

Aqueous solutions of tin(II) chloride are susceptible to hydrolysis, particularly when dilute or heated. wikipedia.orgsciencemadness.org The dihydrate dissolves in less than its own mass of water, but upon further dilution, a reversible reaction with water occurs, forming a white precipitate of the insoluble basic salt, tin(II) hydroxychloride (Sn(OH)Cl). wikipedia.orglandsurvival.comeducation.gov.ck

The hydrolysis equilibrium is represented as: SnCl₂(aq) + H₂O(l) ⇌ Sn(OH)Cl(s) + HCl(aq) landsurvival.comsciencemadness.org

To prepare clear, stable aqueous solutions of tin(II) chloride, this hydrolysis must be suppressed. The most common and effective strategy is to dissolve the compound in dilute hydrochloric acid. sciencemadness.orgreddit.com According to Le Chatelier's principle, the addition of HCl to the system increases the concentration of a product, which shifts the equilibrium to the left, favoring the dissolved SnCl₂ and preventing the precipitation of Sn(OH)Cl. landsurvival.comeducation.gov.ck Typically, the hydrochloric acid used should have a molarity equal to or greater than that of the tin(II) chloride solution to ensure stability. wikipedia.orgreddit.com

| Problem | Chemical Reaction | Solution | Principle |

| Formation of precipitate in water | SnCl₂(aq) + H₂O(l) ⇌ Sn(OH)Cl(s) + HCl(aq) | Dissolve SnCl₂·2H₂O in dilute HCl | Le Chatelier's Principle |

Oxidative Transformations to Tin(IV) Species

Tin(II) chloride is a potent reducing agent, reflecting the tendency of the Sn²⁺ ion to be oxidized to the more stable Sn⁴⁺ oxidation state. libretexts.orgchemguide.co.uk Solutions of tin(II) chloride are unstable in the presence of atmospheric oxygen, which readily oxidizes the tin(II) to tin(IV). wikipedia.orglibretexts.org This reaction also involves hydrolysis, leading to the formation of tin(IV) chloride and tin(II) hydroxychloride. landsurvival.comsciencemadness.org

To protect tin(II) chloride solutions from aerial oxidation, they are often stored over lumps of metallic tin. wikipedia.orglandsurvival.comlibretexts.org The tin metal will reduce any Sn⁴⁺ ions that form back to Sn²⁺, thereby maintaining the concentration of the tin(II) species.

This reducing power is exploited in various chemical reactions. For instance, tin(II) chloride reduces iron(III) chloride to iron(II) chloride, and in the process, it is oxidized to tin(IV) chloride. wikipedia.orgchemguide.co.uk

SnCl₂(aq) + 2 FeCl₃(aq) → SnCl₄(aq) + 2 FeCl₂(aq) wikipedia.org

It is also capable of reducing other metal ions, such as silver(I) to silver metal and quinones to hydroquinones. wikipedia.orgeducation.gov.ck

Reactions in Non-Aqueous Solvent Systems

Tin(II) chloride is soluble in a variety of non-aqueous solvents, including ethanol, acetone, ether, and tetrahydrofuran (THF), which allows for a range of reactions that cannot be performed in water due to hydrolysis. wikipedia.orgsciencemadness.org

In alcoholic solvents like methanol (B129727) or ethanol, tin(II) chloride can react to form tin(II) alkoxides. For example, tin(II) methoxide (B1231860) (Sn(OCH₃)₂) and tin(II) ethoxide (Sn(OC₂H₅)₂) can be prepared by reacting tin(II) chloride with the corresponding alcohol in the presence of a base like triethylamine (B128534). core.ac.ukunh.edu The base serves to neutralize the HCl produced during the reaction. unh.edu

SnCl₂ + 2 ROH + 2 (C₂H₅)₃N → Sn(OR)₂ + 2 [(C₂H₅)₃NH]Cl (where R = CH₃, C₂H₅) unh.edu

These alkoxides are themselves highly sensitive to water. core.ac.ukunh.edu In aprotic solvents like THF, anhydrous SnCl₂ can be used to synthesize other organotin compounds. For example, it reacts with the lithium salt of 4-methyl-2,6-di-tert-butylphenol in THF to yield a linear, two-coordinate Sn(II) compound, Sn(OAr)₂. wikipedia.orgwikiwand.com The use of non-aqueous solvents is also crucial for the synthesis of complexes with ligands like Schiff bases, preventing the competing hydrolysis reaction. ias.ac.in

| Solvent System | Reactants | Product Class |

| Alcohols (e.g., Methanol, Ethanol) | SnCl₂ + Alcohol + Base (e.g., Triethylamine) | Tin(II) Alkoxides |

| Tetrahydrofuran (THF) | SnCl₂ + Lithium Aryloxide | Organotin(II) Compounds |

| Tetrahydrofuran (THF) | Anhydrous SnCl₂ + Schiff Base | Schiff Base-Tin(II) Complexes |

Coordination Chemistry and Structural Elucidation of Tin Ii Chloride Dihydrate Complexes

Crystalline Structure Characterization via X-ray Diffraction

The crystalline structure of tin(II) chloride dihydrate (SnCl₂·2H₂O) has been meticulously characterized using single-crystal X-ray diffraction techniques. oup.comsigmaaldrich.com These studies reveal that the compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. oup.com The crystal structure is composed of double layers of the aquocomplex, SnCl₂·(OH₂), which are parallel to the (100) crystal plane. oup.com Interspersed between these layers are the second water molecules, which link the layers together through a network of hydrogen bonds. oup.comwikipedia.orgepfl.ch

The structure of this compound consists of SnCl₂(OH₂) units where one water molecule is directly coordinated to the tin atom. wikipedia.orgepfl.ch The second water molecule is situated between these layers, participating in the hydrogen-bonding network that stabilizes the crystal lattice. wikipedia.orgepfl.ch This layered arrangement is a key feature of its solid-state structure. wikipedia.orgepfl.ch Neutron and X-ray diffraction studies have also investigated phase transitions related to the ordering of hydrogen atoms at different temperatures. iaea.orgoup.com At temperatures of 209 K and 223 K, no significant change in the structure of the non-hydrogen atoms is observed. iaea.orgoup.com However, near the transition temperature, lattice parameters and hydrogen-bonded O···O distances change steeply as the hydrogen atoms become more ordered. iaea.orgoup.com

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.313 Å |

| b | 7.250 Å |

| c | 8.970 Å |

| β | 114°55′ |

This data was redetermined using a single crystal X-ray diffractometer and refined to an R value of 0.04 based on 1695 independent reflections. oup.com

Molecular Geometry and Stereochemistry of Tin(II) Centers

The tin(II) atom in this compound exhibits a distinct coordination geometry. It is three-coordinate, forming a pyramidal complex with two chlorine atoms and one oxygen atom from a water molecule. oup.comwikipedia.orgepfl.ch This coordination results in a trigonal pyramidal shape. epfl.chvedantu.com

The bond lengths within this pyramidal complex have been determined with precision: the Sn-O bond length is approximately 2.33 Å, while the two Sn-Cl bonds have lengths of 2.50 Å and 2.56 Å. oup.com The bond angles around the central tin atom are O-Sn-Cl at 86.9°, O-Sn-Cl at 85.0°, and Cl-Sn-Cl at 87.9°. oup.com These bond angles are all less than 90°, indicative of the repulsive effect of a stereochemically active lone pair of electrons on the tin atom. The geometry of the SnCl₂(H₂O) unit is a direct consequence of the electronic configuration of the Sn(II) ion. oup.comyoutube.com

Interactive Table: Bond Parameters in the [SnCl₂(OH₂)] Unit

| Bond | Bond Length (Å) | Angle | Angle (°) |

|---|---|---|---|

| Sn-O | 2.33 | O-Sn-Cl | 86.9 |

| Sn-Cl₁ | 2.50 | O-Sn-Cl | 85.0 |

Data obtained from X-ray diffraction studies. oup.com

Influence of the Stereochemically Active Lone Pair of Electrons on Coordination

A defining feature of the chemistry of tin(II) compounds is the presence of a stereochemically active 5s² lone pair of electrons. wikipedia.orgnih.gov In this compound, this lone pair occupies a significant volume and influences the molecular geometry, forcing the bonded atoms into a pyramidal arrangement rather than a planar one. wikipedia.orgvedantu.comrsc.org The lone pair resides in a hybrid orbital and repels the bonding pairs of electrons, resulting in the observed bond angles of less than 90° around the tin center. oup.comedurev.in

The stereochemical activity of the lone pair is a common feature in post-transition metal compounds where the metal is in an oxidation state two lower than its group number. nih.gov This lone pair is not spherically distributed around the nucleus but is directed in space, occupying a coordination site itself. rsc.orgedurev.in In complexes like the trichlorostannate(II) ion, [SnCl₃]⁻, which can be formed from SnCl₂, the lone pair is also available for bonding, allowing the complex to act as a Lewis base or ligand. wikipedia.orgepfl.chyoutube.com The degree of stereochemical activity of the lone pair can be influenced by the nature of the ligands coordinated to the tin atom. For instance, in some complexes with large macrocyclic ligands, the lone pair's stereochemical effect can be reduced. rsc.org

Spectroscopic Probes for Complex Structures (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR; IR Spectroscopy)

Spectroscopic methods are essential tools for elucidating the structure and bonding in tin(II) chloride complexes.

Infrared (IR) Spectroscopy: FTIR spectroscopy provides valuable information about the molecular vibrations within the complex. ijraset.comresearchgate.net In the IR spectrum of this compound, characteristic peaks corresponding to the vibrations of the coordinated water molecules and the Sn-Cl bonds can be identified. researchgate.net For instance, peaks in the low-frequency region (below 400 cm⁻¹) are typically assigned to Sn-Cl stretching vibrations. researchgate.net When SnCl₂ is incorporated into polymer matrices, IR spectroscopy can confirm the coordination of the tin center to functional groups of the polymer, such as carbonyl or ether oxygens. ijraset.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR, particularly ¹¹⁹Sn NMR, is a powerful technique for studying tin complexes in solution. doaj.org The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. dtic.mil The complexation of tin(II) chloride with chloride ions to form species like [SnCl₃]⁻ can be monitored by changes in the ¹¹⁹Sn NMR chemical shifts. dtic.mil While detailed ¹H and ¹³C NMR data are more relevant for organotin derivatives, they can also provide information on the ligands coordinated to the tin center. tandfonline.com NMR results have also been shown to be in good agreement with the ordered arrangement of hydrogen atoms in the low-temperature phase of this compound, as determined by neutron diffraction. iaea.orgoup.com

Structural Analysis of Organotin(II) Derivatives

The structural chemistry of organotin(II) compounds, or organostannylenes, is diverse and distinct from their tin(IV) counterparts. Anhydrous tin(II) chloride serves as a common precursor for the synthesis of these derivatives. wikipedia.org For example, reacting SnCl₂ with the lithium salt of a bulky phenol (B47542) in THF can produce a linear, two-coordinate organotin(II) compound. wikipedia.org

In contrast to the pyramidal geometry often seen in inorganic tin(II) compounds, the geometry of organotin(II) derivatives is heavily influenced by the nature of the organic substituents. The synthesis of diorganotin(IV) derivatives often starts from organotin(IV) precursors like R₂SnCl₂. tandfonline.commindat.org Structural characterization of these compounds using techniques like FTIR and multinuclear NMR reveals details about their coordination. doaj.orgtandfonline.com For instance, in some diorganotin(IV) derivatives, the coordination of carboxylate groups leads to a trigonal bipyramidal geometry around the tin atom in the solid state. tandfonline.com The electronic properties of the organic groups, as seen in the significant shielding and de-shielding observed in ¹³C NMR spectra, can be attributed to the presence of delocalized electrons within the ligands. tandfonline.com While research has focused extensively on organotin(IV) compounds for applications due to their stability, the structural analysis of organotin(II) derivatives continues to be an area of interest for understanding the fundamental coordination chemistry of tin in its lower oxidation state. nih.govmdpi.com

Polymerization Catalysis

This compound serves as an effective catalyst in several polymerization processes, contributing to the formation of commercially significant polymers.

Polylactic Acid (PLA) Synthesis

This compound is utilized as a catalyst in the production of polylactic acid (PLA), a biodegradable and biorenewable polymer. atomscientific.comwikipedia.org It facilitates the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, which is the common industrial method for producing high-molecular-weight PLA. inoe.robohrium.com The use of tin-based catalysts, like tin(II) octoate, is well-established for this process due to their efficiency in achieving high molecular weights and good reaction rates. inoe.rogoogle.com

Research has demonstrated the effectiveness of this compound, sometimes in combination with co-catalysts, for PLA synthesis. For instance, a binary catalyst system of SnCl₂·2H₂O and p-toluenesulfonic acid (TSA), succinic anhydride (B1165640), or maleic anhydride has been shown to be effective in obtaining high molecular weight PLA. researchgate.net In one study, using succinic anhydride and SnCl₂·2H₂O as catalysts, polylactic acid with a molecular weight of 6 x 10⁴ was prepared from an aqueous solution of lactic acid. researchgate.net The amount of catalyst was identified as a primary factor influencing the polymerization, with yields and molecular weights increasing with the amount of succinic anhydride used up to a certain point. researchgate.net The reaction time also plays a crucial role, with the molecular weight reaching a maximum after approximately 10 hours of reaction time. researchgate.net

Further investigations into the polymerization of L-lactide using neat SnCl₂ in bulk at various temperatures (140, 160, and 180 °C) have yielded poly(L-lactide) with weight average molecular weights up to 190,000 g mol⁻¹. These studies highlight the capability of SnCl₂ to produce primarily linear PLA chains.

Table 1: Effect of Catalyst Amount and Reaction Time on PLA Synthesis

| Catalyst System | Catalyst Amount (wt%) | Reaction Time (h) | Molecular Weight (g/mol) |

|---|---|---|---|

| SnCl₂·2H₂O / Succinic Anhydride | 0.07 | 10 | 6 x 10⁴ |

| Neat SnCl₂ | Varied | Varied | Up to 190,000 |

This table summarizes the findings on the impact of catalyst concentration and reaction duration on the molecular weight of the resulting Polylactic Acid.

Phenolic Resin Production and Crosslinking

This compound also functions as a crosslinking catalyst in the production of phenolic resins. bnt-chemicals.com These resins are widely used in everyday products, including adhesives, paints, and household appliances. bnt-chemicals.com The catalytic activity of this compound facilitates the curing process of these thermosetting polymers, leading to the formation of a rigid, crosslinked network structure.

Thermoplastic Vulcanizate Synthesis

In the realm of elastomers, this compound is a key catalyst in the synthesis of thermoplastic vulcanizates (TPVs). bnt-chemicals.comreaxis.com TPVs are a class of thermoplastic elastomers that combine the processing advantages of thermoplastics with the elasticity of vulcanized rubbers. reaxis.com Specialty blends of stannous chloride dihydrate act as potent catalysts for the crosslinking of the elastomer phase within the thermoplastic matrix. reaxis.com This dynamic vulcanization process, influenced by the tin catalyst, determines the final structure and properties of the TPV. reaxis.com Different grades of stannous chloride dihydrate are available, often blended with silica (B1680970), talc, or polypropylene (B1209903) to enhance storage stability, free-flowability, and performance in TPV formulations. reaxis.comreaxis.com

Catalysis in Organic Synthesis

The utility of this compound extends to various organic transformations, where it acts as a mild and efficient Lewis acid catalyst.

Esterification Reactions of Carboxylic Acids with Alcohols

This compound is a particularly effective catalyst for esterification reactions, the process of forming an ester from a carboxylic acid and an alcohol. bnt-chemicals.com This method is noted for its efficiency, even with long-chain carboxylic acids and primary alcohols. researchgate.net The reaction often proceeds in high yields and purity without the need for a base. researchgate.netresearchgate.net

The catalytic activity of SnCl₂·2H₂O in esterification has been studied with various substrates. For example, it has been shown to catalyze the esterification of β-citronellol with acetic acid at room temperature under solvent-free conditions, achieving high conversion and selectivity. researchgate.net Kinetic studies on the esterification of free fatty acids (FFA) in crude jatropha oil with methanol (B129727) revealed that the reaction conversion is optimized at 60 °C with a 10% w/w catalyst loading and a high molar ratio of methanol to oil. undip.ac.id A kinetic model for this reaction suggested a first-order dependence on both the FFA and the tin chloride catalyst concentration. researchgate.net

A practical one-pot synthesis of esters from tert-butyl esters has been developed using α,α-dichlorodiphenylmethane as a chlorinating agent and SnCl₂ as a catalyst. organic-chemistry.orgnih.gov This method generates acid chloride intermediates in situ, which then react with a variety of alcohols to produce the corresponding esters in high yields under mild conditions. organic-chemistry.org

Table 2: this compound Catalyzed Esterification Reactions

| Carboxylic Acid | Alcohol | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzoic Acid | Propyl Alcohol | Dichloromethane | 100 °C, 20 h | 84 |

| Oleic Acid | Ethanol | - | Reflux, 12 h | 95 |

| β-Citronellol | Acetic Acid | Solvent-free | Room Temp | ~88 (conversion) |

| Free Fatty Acids (in Jatropha Oil) | Methanol | - | 60 °C, 4 h | High (optimized) |

This table presents a summary of various esterification reactions catalyzed by this compound, highlighting the substrates, conditions, and resulting yields.

Synthesis of Indole (B1671886) Derivatives

This compound is a valuable reagent in the synthesis of indoles, a class of heterocyclic compounds with significant biological and pharmaceutical applications. sigmaaldrich.comnih.govtestbook.comtaylorandfrancis.com It can be used as a catalyst or co-catalyst in several synthetic routes to indoles. sigmaaldrich.comsigmaaldrich.com

One of the most well-known methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. testbook.comtaylorandfrancis.comwikipedia.orgjk-sci.comorganic-chemistry.org While various Brønsted and Lewis acids can be used, tin(II) chloride has been employed in this context. testbook.com

Furthermore, this compound has been used as a co-catalyst in ruthenium-catalyzed reactions for the synthesis of indoles from anilines and trialkanolamines. rsc.orgrsc.org In this process, the addition of this compound was found to be crucial for the formation of indoles from primary aromatic amines. rsc.org The yield of the indole product was significantly affected by the molar ratio of the reactants and the amount of SnCl₂·2H₂O used, with equimolar amounts of the trialkanolamine and the tin catalyst providing the best results in some cases. rsc.org

Another application involves the reduction of 2-nitrocinnamic acid or 2-nitrophenylpyruvic acid with stannous chloride in different alcoholic solvents to produce new indole derivatives. nih.gov This reaction proceeds through an intramolecular elimination cyclization to yield hydroxyindole derivatives. nih.gov

Table 3: Synthesis of Indole Derivatives using this compound

| Starting Materials | Co-catalyst/Reagent | Reaction Type | Product |

|---|---|---|---|

| Phenylhydrazine, Aldehyde/Ketone | Acid Catalyst (e.g., SnCl₂) | Fischer Indole Synthesis | Substituted Indole |

| Anilines, Trialkanolamines | Ruthenium catalyst | Catalytic Cyclization | Indole |

| 2-Nitrocinnamic acid, Alcohols | - | Reductive Cyclization | 1-hydroxy-1H-indole-2-carboxylate |

| 2-Nitrophenylpyruvic acid, Alcohols | - | Reductive Cyclization | Hydroxyindole |

This table outlines different synthetic routes for indole derivatives where this compound plays a key catalytic or reagent role.

Material Science Applications and Nanomaterial Synthesis Utilizing Tin Ii Chloride Dihydrate Precursors

Synthesis of Tin Oxide (SnO₂) Nanostructures

Tin(II) chloride dihydrate is a widely employed starting material for the synthesis of tin oxide (SnO₂) nanostructures. The conversion of Sn(II) to Sn(IV) oxide is achieved through various chemical routes, enabling the production of high-purity, crystalline SnO₂ with controlled dimensions and morphologies.

Tin oxide quantum dots (QDs), typically defined as having diameters less than 10 nm, exhibit quantum confinement effects that lead to unique optical and electronic properties compared to their bulk counterparts. Various methods have been developed to synthesize SnO₂ QDs and nanoparticles from this compound, offering control over their size and characteristics.

The sol-gel method is a common and cost-effective approach for synthesizing SnO₂ quantum dots. In a typical process, this compound is dissolved in a solvent, and a gel is formed through hydrolysis and condensation reactions. Subsequent heat treatment, or annealing, transforms the gel into crystalline SnO₂ nanoparticles. The use of surfactants like polyethylene (B3416737) glycol (PEG) can help prevent agglomeration and control particle size.

Another prevalent technique is the hydrothermal method , where an aqueous solution of this compound is heated in a sealed vessel (autoclave). This method allows for the synthesis of crystalline nanoparticles at relatively low temperatures. The solvothermal technique , a variation of the hydrothermal method, employs non-aqueous solvents like methanol (B129727). This approach has been successful in producing SnO₂ quantum dots with a radius of approximately 1.25 nm, which is smaller than the exciton (B1674681) Bohr radius of SnO₂ (2.7 nm), leading to strong quantum confinement effects.

Co-precipitation is a straightforward method where a precipitating agent is added to a solution containing tin(II) chloride to form a tin hydroxide (B78521) precipitate, which is then calcined to yield SnO₂ nanoparticles. The size of the resulting nanoparticles can be influenced by the choice of precipitating reagent and the use of surfactants. Microwave-assisted methods have also been utilized to synthesize SnO₂ nanoparticles, significantly reducing the reaction time compared to conventional heating methods.

The table below summarizes various synthesis methods for SnO₂ nanoparticles using tin(II) chloride precursors and the resulting particle characteristics.

| Synthesis Method | Precursors | Resulting Particle Size | Key Features |

| Sol-Gel | This compound, deionized water, PEG | Quantum dot range | Simple, low-cost method. |

| Solvothermal | Tin(II) chloride, methanol, NH₃ solution | ~2.5 nm (diameter) | Produces surfactant-free quantum dots. |

| Hydrothermal | This compound, NaOH, CTAB | < 50 nm | Homogeneous nanoparticles with uniform size. |

| Co-precipitation | Tin(II) chloride, Triton X-100, ammonia | ~23 nm | Simple room temperature synthesis. |

| Microwave-Assisted | Stannous Chloride dihydrate, trisodium (B8492382) citrate | Varies with pH | Significantly shortens reaction time. |

| Hydrolysis & Oxidation | This compound, thiourea | 1.9 nm - 4.0 nm | Simple aqueous route. |

This compound is also a key precursor for the deposition of SnO₂ thin films, which are essential components in various electronic and optoelectronic devices.

Chemical Bath Deposition (CBD) is a solution-based technique where a substrate is immersed in a solution containing tin(II) chloride. The film forms on the substrate surface through a controlled chemical reaction. The crystallinity and morphology of the deposited SnO₂ films can be influenced by precursor concentration and the ratio of other reagents like urea. This method is particularly relevant for creating electron transport layers in solar cells.

Atomic Layer Deposition (ALD) is a vapor-phase technique that allows for the deposition of highly uniform and conformal thin films with atomic-level precision. In this process, tin(II) chloride can be used as the tin precursor, which is introduced into a reactor in cycles with a reagent like deionized water. The self-limiting surface reactions of ALD enable excellent control over film thickness.

Successive Ionic Layer Adsorption and Reaction (SILAR) is another solution-based method for depositing thin films. It involves the sequential immersion of a substrate into a cationic precursor solution (containing Sn⁴⁺ ions from SnCl₂·2H₂O) and an anionic precursor solution. This cyclic process allows for the gradual growth of a thin film with a porous morphology, which can be advantageous for applications like supercapacitors.

Spin coating is a widely used technique for depositing thin films from a solution. A solution containing a derivative of tin(II) chloride is dispensed onto a substrate, which is then spun at high speed to produce a uniform film. This method is often followed by a heat treatment (annealing) to form the final SnO₂ layer.

The following table compares different thin film deposition techniques using tin(II) chloride precursors.

| Deposition Technique | Precursor Form | Key Process Parameters | Film Characteristics |

| Chemical Bath Deposition (CBD) | Aqueous solution | Precursor concentration, temperature, pH | Varies from amorphous to crystalline, dependent on parameters. |

| Atomic Layer Deposition (ALD) | Vapor | Deposition temperature, pulse lengths | Highly conformal and uniform films with precise thickness control. |

| SILAR | Aqueous solution | Adsorption and reaction times, number of cycles | Porous morphology with nanosized crystallites. |

| Spin Coating | Solution (e.g., in ethanol) | Spin speed, solution concentration, annealing temperature | Uniform films, though prone to defects if not optimized. |

Control over Nanostructure Morphology and Size

The morphology and size of SnO₂ nanostructures are critical determinants of their physical and chemical properties. By carefully controlling the synthesis conditions using this compound as a precursor, it is possible to tailor these features for specific applications.

Several factors influence the final morphology and size of the nanostructures. The choice of synthesis method itself plays a significant role. For instance, hydrothermal methods can be used to produce nanorods, while co-precipitation often yields spherical nanoparticles. The concentration of precursors , including tin(II) chloride and any precipitating or complexing agents, can directly impact nucleation and growth rates, thereby affecting particle size.

The use of surfactants or capping agents is a common strategy to control nanostructure growth. Surfactants like cetyltrimethylammonium bromide (CTAB) can direct the growth of specific crystal facets, leading to different morphologies such as nanorods or nanosheets. The pH of the reaction medium also plays a crucial role in the hydrolysis and condensation of tin precursors, influencing the final particle size and crystallinity. Additionally, post-synthesis treatments such as calcination temperature and duration can be used to control the crystallinity and grain size of the SnO₂ nanostructures.

Fabrication of Electron Transport Layers in Organic and Hybrid Perovskite Solar Cells

Tin oxide (SnO₂) has emerged as a highly effective electron transport layer (ETL) material in perovskite solar cells (PSCs) due to its high electron mobility, suitable band alignment, and low-temperature processing capabilities. This compound is frequently used as a precursor for depositing these SnO₂ ETLs.

The quality of the SnO₂ ETL is paramount for achieving high power conversion efficiencies (PCE) in PSCs. A well-formed ETL facilitates efficient extraction of electrons from the perovskite absorber layer and blocks the transport of holes, thereby reducing charge recombination at the ETL/perovskite interface. Low-temperature solution-based methods, such as spin coating and chemical bath deposition using tin(II) chloride precursors, are particularly advantageous for fabricating flexible PSCs on plastic substrates.

Development of Novel Tin-Based Functional Materials

Beyond tin oxide, this compound is a valuable precursor for the development of a range of novel tin-based functional materials. Its reactivity allows for its use in the synthesis of various organotin compounds, which have applications as catalysts and stabilizers in the polymer industry. For example, it can act as a catalyst for esterification reactions and as a crosslinking catalyst for phenolic resins.

In the realm of advanced materials, this compound is used to create materials for diverse applications. It is utilized in electroplating for tin coating and in the textile industry as a mordant to achieve brighter colors. The ability to form tin-based complexes and compounds makes it a versatile building block for designing materials with specific electronic, optical, or catalytic properties. The development of tin-based perovskites as a less toxic alternative to lead-based perovskites is an active area of research, where tin(II) chloride can serve as the tin source.

Theoretical and Computational Chemistry Studies of Tin Ii Chloride Dihydrate

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of materials. While specific DFT studies focusing solely on the electronic structure of the dihydrate crystal are not abundant in the literature, extensive calculations have been performed on the closely related anhydrous tin(II) chloride (SnCl₂) and other tin-based systems.

For anhydrous SnCl₂, DFT calculations show it crystallizes in the orthorhombic Pnma space group. The structure consists of Sn²⁺ bonded to five Cl¹⁻ atoms, forming distorted edge-sharing square pyramids. In the solid state, crystalline SnCl₂ forms chains linked via chloride bridges.

In the dihydrate, the coordination is different. The tin atom is coordinated to two chlorine atoms and one water molecule. A second water molecule is present in the crystal lattice but not directly bonded to the tin atom; it is held by hydrogen bonds. The SnCl₂(H₂O) unit has a pyramidal geometry due to the stereochemically active lone pair of electrons on the tin atom. DFT and other ab initio methods are instrumental in modeling such structures to determine charge distribution, density of states, and the nature of the chemical bonds between the tin, chlorine, and oxygen atoms. For instance, DFT has been effectively used to study the electronic structure of related materials like fluorine-doped tin dioxide, demonstrating the method's capability to handle tin-containing systems.

Molecular Geometry Optimization and Conformer Studies

Geometry optimization is a computational procedure to find the minimum energy arrangement of atoms in a molecule. For tin(II) chloride dihydrate, the fundamental geometry is known from X-ray crystallography. In the crystal, the tin atom is coordinated by two chlorine atoms and one water molecule, resulting in a pyramidal [SnCl₂(H₂O)] unit.

Computational studies on this molecule would typically start with this known geometry and optimize it to find the theoretical equilibrium structure. However, the concept of multiple conformers, which are different spatial arrangements of a molecule that can interconvert by rotation about single bonds, is not typically applicable to a simple, rigid inorganic hydrate (B1144303) like SnCl₂·2H₂O. Chemical databases such as PubChem note that conformer generation for this compound is disallowed, a status often assigned to simple inorganic salts, hydrates, or molecules with unsupported elements in standard molecular mechanics force fields. This indicates that the molecule is expected to exist in a single, well-defined low-energy geometry in the solid state.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap.

HOMO : The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons.

LUMO : The innermost orbital without electrons. It represents the ability of a molecule to accept electrons.

HOMO-LUMO Gap : This energy gap is a crucial indicator of a molecule's chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the nucleophilic or electron-donating character of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electrophilic or electron-accepting character of the molecule. |

| Gap | Energy difference (ELUMO - EHOMO) | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For tin compounds, ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination environment and electronic structure of the tin atom.

Predicting ¹¹⁹Sn NMR chemical shifts accurately requires sophisticated computational methods that account for relativistic effects, due to the heavy tin nucleus. DFT calculations employing the Zeroth-Order Regular Approximation (ZORA) or similar relativistic approaches have proven effective. Benchmark studies have assessed various density functionals and relativistic methods to establish reliable protocols for these predictions. Research indicates that spin-orbit relativistic methods, such as SO-ZORA paired with specific functionals like PBE0, provide mean absolute deviations below 100 ppm from experimental values, which is considered highly accurate given the wide range of ¹¹⁹Sn chemical shifts (±2500 ppm).

These computational models allow chemists to:

Predict the ¹¹⁹Sn chemical shift for a proposed structure to confirm its identity.

Understand how changes in ligands or coordination geometry affect the chemical shift.

Distinguish between different species that may be present in a solution.

| Computational Method | Key Feature | Application to ¹¹⁹Sn NMR |

| DFT | Includes electron correlation effects at a manageable computational cost. | Forms the basis for most modern NMR prediction methods. |

| Relativistic Approaches (e.g., ZORA) | Accounts for the effects of relativity on the electrons of heavy atoms like tin. | Crucial for obtaining accurate ¹¹⁹Sn chemical shifts, especially for heavy halides. |

| Spin-Orbit (SO) Coupling | A specific relativistic effect that is particularly important for heavy elements. | Provides the highest level of accuracy in predicting ¹¹⁹Sn chemical shifts. |

Thermodynamic and Kinetic Modeling of Reactions Involving Tin(II) Species

Tin(II) chloride is known to participate in several important reactions in aqueous solutions, primarily hydrolysis, oxidation, and complexation.

Hydrolysis: In water, tin(II) chloride undergoes hydrolysis to form an insoluble basic salt, tin(II) hydroxychloride. SnCl₂ (aq) + H₂O (l) ⇌ Sn(OH)Cl (s) + HCl (aq) Thermodynamic modeling of this equilibrium is crucial for understanding the stability of SnCl₂ solutions. The equilibrium can be shifted to the left by adding hydrochloric acid, which increases the stability of the dissolved tin(II) species.

Oxidation: Solutions of tin(II) chloride are also susceptible to oxidation by atmospheric oxygen. 6 SnCl₂ (aq) + O₂ (g) + 2 H₂O (l) → 2 SnCl₄ (aq) + 4 Sn(OH)Cl (s) Kinetic modeling of this reaction is important for determining the shelf-life of SnCl₂ solutions and for applications where its reducing properties are utilized. Storing the solution over metallic tin can prevent this oxidation.

| Complexation Reaction | Log of Overall Stability Constant (β) |

| Sn²⁺ + Cl⁻ ⇌ SnCl⁺ | 1.202 |

| Sn²⁺ + 2Cl⁻ ⇌ SnCl₂ | 1.288 |

| Sn²⁺ + 3Cl⁻ ⇌ SnCl₃⁻ | 2.369 |

| Sn²⁺ + 4Cl⁻ ⇌ SnCl₄²⁻ | 1.968 |

| Data from a potentiometric study of the Sn(II)-Cl⁻ system. |

These thermodynamic data are essential for creating speciation diagrams that show the predominant tin(II) species under different chloride concentrations, which is vital for applications in electroplating and chemical synthesis.

Isomerization Equilibria Investigations

Isomerization refers to the process in which a molecule is transformed into an isomer with a different arrangement of atoms. For a simple inorganic compound like this compound, structural isomerization in the common sense is not expected.

However, the concept can be extended to describe equilibria between different coordination species in solution. As discussed in the previous section, tin(II) in an aqueous chloride medium exists in equilibrium with various species, such as [Sn(H₂O)₃]²⁺, [SnCl(H₂O)₂]⁺, SnCl₂(H₂O), and [SnCl₃]⁻. The transformation between these species can be considered a form of coordination isomerism equilibrium.

The study of these equilibria is critical for understanding the behavior of tin(II) in solution. Potentiometric studies have been used to determine the stability constants of the Sn(II)-Cl⁻ system, quantifying the equilibrium distribution of these different coordinate ions. The results show that the maximum coordination number of chloride ions around the tin(II) center is four, forming the [SnCl₄]²⁻ complex. Understanding these equilibria is key to controlling the reactivity and properties of tin(II) chloride solutions for various applications.

Advanced Analytical Applications and Methodologies Based on Tin Ii Chloride Dihydrate

Use as a Reagent in Trace Element Determination (e.g., Arsenic, Mercury)

Tin(II) chloride dihydrate serves as a crucial reducing agent in the sensitive determination of trace elements, most notably mercury and arsenic. Its primary function in these analytical methods is to convert the target elements into a form suitable for detection by highly sensitive instrumentation, such as atomic absorption spectroscopy (AAS) and atomic fluorescence spectroscopy. sigmaaldrich.comcarlroth.com

In the analysis of mercury, this compound is widely used in the cold vapor atomic absorption spectrometry (CVAAS) technique. sigmaaldrich.com The compound effectively reduces mercury(II) ions (Hg²⁺) present in a sample to elemental mercury (Hg⁰). sigmaaldrich.comcarlroth.com This process is essential because elemental mercury has a significant vapor pressure at ambient temperature, allowing it to be sparged from the solution as a vapor. The mercury vapor is then carried into the light path of an atomic absorption spectrometer for quantification. This method is also capable of converting organomercurials into inorganic mercury for total mercury determination. sigmaaldrich.com Reagents used for this purpose must themselves be free of mercury contamination to ensure accurate results. carlroth.comcarlroth.com High-purity grades of this compound are therefore specified with maximum mercury content as low as 0.05 ppm or even ≤0.000001%. carlroth.commerckmillipore.com

Similarly, for the determination of arsenic and other hydride-forming elements by AAS, this compound is employed as a pre-reductant. sigmaaldrich.com In this application, it reduces arsenic(V) to arsenic(III). This preliminary reduction step is critical for the subsequent reaction with a stronger reducing agent, such as sodium borohydride, which generates arsine gas (AsH₃). The gaseous hydride is then introduced into the atomizer of the spectrometer for measurement. The efficiency of the hydride generation and, consequently, the accuracy of the arsenic determination, depends on the complete initial reduction by this compound. For such sensitive applications, analytical grades with arsenic levels controlled to ≤0.0001% are utilized. merckmillipore.comavantorsciences.com

Electrochemical Analysis Utilizing this compound Deep Eutectic Solvents

Recent advancements in electrochemistry have explored the use of this compound as a component in Deep Eutectic Solvents (DES). These solvents, formed by mixing this compound with a hydrogen bond donor like choline (B1196258) chloride or ethylene (B1197577) glycol, exhibit unique physicochemical and redox properties that make them suitable media for electrochemical analysis and electrosynthesis. rsc.orgnih.govrsc.orguva.es

A well-studied example is the DES formed from this compound and choline chloride (ChCl). nih.govrsc.org This mixture creates a solvent with a defined electrochemical potential window (EPW), which is an indicator of its electrochemical stability. nih.govrsc.org The EPW determines the range of potentials within which an analyte can be studied without interference from the solvent's own oxidation or reduction. For the SnCl₂·2H₂O/ChCl DES, the potential window on a glassy carbon electrode was determined to be 2.4 V. nih.gov Such solvents can be effectively used for electroanalytical processes, as demonstrated by studies involving cyclic voltammetry. rsc.orgnih.gov

The electrochemical behavior of Tin(II) ions has also been investigated in DES composed of choline chloride and ethylene glycol (ethaline). uva.esmocedes.org Transient electrochemical techniques such as cyclic voltammetry, chronopotentiometry, and chronoamperometry have been used to study the reaction mechanisms and transport parameters of electroactive species. uva.es Chronoamperometric studies in these media have shown that the electrocrystallization of tin involves instantaneous nucleation with three-dimensional, diffusion-controlled growth. uva.es The diffusion coefficient (D) of the Sn(II) species, which reflects its mobility in the solvent, is a key parameter in these analyses. In one study, the diffusion coefficient for Sn(II) in an ethaline-based DES was calculated to be 9.4 × 10⁻⁷ cm²/s at 25 °C. mdpi.com The inherent redox properties of the SnCl₂·2H₂O/ChCl DES allow it to function not just as a solvent but also as a reducing agent in electrochemical reactions. nih.govrsc.org

Application in Standard Analytical Reagent Grades

This compound is commercially available in various standard analytical reagent grades, each with specific purity levels and maximum limits for impurities to ensure reliability and reproducibility in analytical work. carlroth.comsigmaaldrich.com Common designations include "ACS Reagent," "p.a." (pro analysi), and other high-purity grades like EMSURE®. sigmaaldrich.comsigmaaldrich.comfishersci.com These grades are manufactured under strict guidelines and often meet specifications set by international standards organizations like ACS (American Chemical Society) and ISO. carlroth.comsigmaaldrich.com

The assay for these grades, typically determined by iodometric titration, is generally specified within a narrow range, such as 98.0% to 103.0%. merckmillipore.comsigmaaldrich.com The specifications for ACS reagent grade, for instance, include tests for solubility in hydrochloric acid and limits for substances not precipitated by hydrogen sulfide. sigmaaldrich.comsigmaaldrich.com For trace metal analysis, the concentration of interfering impurities is a critical factor. High-purity grades are characterized by very low levels of specific elemental impurities. merckmillipore.comavantorsciences.comsigmaaldrich.comsigmaaldrich.com

Below are tables detailing typical specifications for analytical grades of this compound.

Environmental Remediation Applications of Tin Ii Chloride Dihydrate and Derived Materials

Heavy Metal Removal from Aqueous Systems (e.g., Mercury Remediation)

Tin(II) chloride, also known as stannous chloride, serves as a potent reducing agent in the remediation of heavy metal contamination in aqueous systems. wikipedia.org Its most notable application is in the treatment of mercury-contaminated wastewater. The process involves the reduction of dissolved divalent mercury (Hg²⁺) to elemental mercury (Hg⁰). vedantu.com This transformation is crucial because elemental mercury is less soluble in water and can be effectively removed from the solution through a process called air stripping. nih.govnih.gov

Hg²⁺ + Sn²⁺ → Hg⁰ + Sn⁴⁺

A prominent case study demonstrating the efficacy of this method is the treatment system implemented at Tims Branch, a small, industrially-contaminated stream in the southeastern United States. nih.govornl.gov In 2007, a system was installed to treat wastewater using tin(II) chloride followed by air stripping before discharge into the stream. nih.govornl.gov Research findings from this site provide detailed insights into the effectiveness of the remediation effort.

Research Findings from the Tims Branch Remediation Project

| Parameter | Pre-Treatment Level (>100 ng/L) | Post-Treatment Level (~10 ng/L) | Reduction Efficiency |

| Mercury Concentration in Stream Water | >100 ng/L | ~10 ng/L | >90% |

| Mercury Body Burdens in Redfin Pickerel | Not specified | Not specified | 70% decrease at the most contaminated site |

Studies confirmed that the stannous chloride treatment system was highly effective at removing mercury inputs into the stream, leading to a significant reduction in mercury bioaccumulation in resident fish populations. nih.govornl.gov Further laboratory experiments assessing the chronic toxicity of the treated water on the freshwater cladoceran Ceriodaphnia dubia showed that the tin(II) chloride treatment removed 100% of the aqueous mercury from the media at all tested concentrations, with no deleterious effects on the organism's survival, growth, or reproduction. nih.gov This supports the suitability of this technology for treating mercury-contaminated environments. nih.gov

Role of Tin-Based Nanomaterials in Environmental Treatment Technologies

Tin(II) chloride dihydrate is a key precursor in the synthesis of various tin-based nanomaterials, particularly tin oxide (SnO₂) nanoparticles, which have shown significant promise in environmental treatment technologies. researchgate.netacs.org These nanomaterials possess unique properties such as high surface area-to-volume ratio, distinct surface chemistry, and tunable properties, making them effective as both adsorbents and catalysts for removing a wide array of contaminants from wastewater. researchgate.netresearchgate.netfrontiersin.org

Tin oxide nanomaterials function through two primary mechanisms: adsorption and photocatalysis. researchgate.net

Adsorption: The high surface area and presence of active sites on tin oxide nanoparticles allow them to efficiently adsorb contaminants, including heavy metal ions and organic dyes. researchgate.net The nanoparticles exhibit a high affinity for metal ions, successfully reducing their concentrations in effluents to permissible levels. researchgate.net

Photocatalysis: When exposed to ultraviolet (UV) light, tin oxide-based photocatalysts can generate reactive oxygen species that degrade persistent organic pollutants, such as dyes and pharmaceutical residues, into less toxic substances. researchgate.netacs.orgresearchgate.net Doping the nanoparticles with other elements, like nitrogen, can enhance their photocatalytic activity. researchgate.net

The synthesis of these nanomaterials can be achieved through various methods, including precipitation, hydrothermal methods, and increasingly, "green synthesis" approaches. acs.orgnih.gov Green synthesis utilizes biological entities like plant extracts as reducing and capping agents, offering a more environmentally benign and cost-effective alternative to conventional chemical and physical methods. nih.gov

Applications of Tin-Based Nanomaterials in Environmental Remediation

| Nanomaterial Type | Target Contaminants | Remediation Mechanism | Reference |

| Tin Oxide (SnO₂) Nanoparticles | Heavy Metals (e.g., Ni²⁺, Cu²⁺) | Adsorption | researchgate.netresearchgate.net |

| Nitrogen-doped SnO₂ Nanoparticles | Organic Dyes (e.g., Methylene Blue, Eosin Y) | Photocatalysis | researchgate.netacs.org |

| SnO₂ Nanocomposites | Pharmaceutical Residues | Adsorption & Catalysis | researchgate.net |

| SnO₂ Nanostructures | Organic Dyes | Photocatalysis | acs.org |

Research has demonstrated the stability and reusability of these nanomaterials, with some catalysts maintaining their photocatalytic activity for multiple consecutive cycles. acs.org While challenges related to cost-effectiveness and large-scale implementation remain, tin-based nanomaterials hold great potential for advancing sustainable wastewater treatment technologies. researchgate.net

Future Research Directions and Emerging Trends in Tin Ii Chloride Dihydrate Chemistry

Integration with Green Chemistry Principles for Sustainable Synthesis

A significant emerging trend is the alignment of tin(II) chloride dihydrate synthesis and application with the principles of green chemistry. The focus is on developing environmentally benign and economically viable processes that minimize waste and reduce reliance on hazardous materials.

One promising area of research is the synthesis of tin(II) chloride from industrial waste streams. For instance, tin powderization waste can be utilized as a raw material for the synthesis of stannous chloride, creating a more sustainable and circular economic model. researchgate.netresearchgate.net This approach not only mitigates industrial waste but also provides a cost-effective alternative to conventional synthesis methods that rely on virgin tin metal. researchgate.netresearchgate.net

Furthermore, there is a growing interest in using tin(II) chloride in green synthetic procedures. For example, it is a key precursor in the green synthesis of tin oxide (SnO₂) nanoparticles. nih.gov These methods often utilize natural extracts, such as from leaves or bacteria, which act as reducing and stabilizing agents, replacing harsher chemicals. nih.gov This bio-inspired approach offers a more sustainable route to producing valuable nanomaterials.

Future research will likely focus on optimizing these green synthesis routes, exploring a wider range of waste feedstocks, and developing solvent-free or aqueous-based reaction conditions to further enhance the environmental credentials of tin(II) chloride production and use.

Design of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

Tin(II) chloride has long been recognized as a useful Lewis acid catalyst in organic synthesis, but recent research is focused on designing novel catalytic systems that offer improved performance. researchgate.netresearchgate.net As an inexpensive and relatively low-toxicity catalyst, it presents an attractive alternative to more hazardous or precious metal-based catalysts. researchgate.netresearchgate.net

Current research highlights its effectiveness in a variety of organic transformations, including esterification, amidation, and multi-component reactions. researchgate.netorganic-chemistry.org For example, it has been shown to be a highly effective catalyst for the esterification of carboxylic acids with alcohols. researchgate.net

An emerging trend is the development of bifunctional catalysts that combine the Lewis acidity of tin(II) chloride with other catalytic functionalities. This can lead to synergistic effects, resulting in higher reaction rates and selectivities. Research into tin-based catalysts for the electrochemical reduction of CO₂ to valuable products like formic acid is a particularly active area. sciencedaily.com Tin-based catalysts, including those derived from tin(II) chloride, have shown superior activity and selectivity for this important green chemical process. sciencedaily.com

The table below summarizes some of the catalytic applications of tin(II) chloride, highlighting its versatility.

| Reaction Type | Substrates | Product | Catalyst System | Key Advantages |

| Esterification | Carboxylic Acids, Alcohols | Esters | SnCl₂ | High activity, low cost, mild conditions researchgate.net |

| Amidation | tert-Butyl Esters, Amines | Amides | SnCl₂ / α,α-dichlorodiphenylmethane | In situ generation of acid chlorides, mild conditions organic-chemistry.org |

| Multi-component Reactions | Aldehydes, Amines, Alkynes | Propargylamines | SnCl₂ | C-H activation, no need for co-catalyst researchgate.net |

| Reduction of Nitro Groups | Aromatic Nitro Compounds | Anilines | SnCl₂·2H₂O | Inexpensive, common reagent researchgate.net |

| Electrochemical CO₂ Reduction | Carbon Dioxide | Formic Acid | Tin-based catalysts | Green process, production of valuable chemicals sciencedaily.com |

Future research is expected to focus on immobilizing tin(II) chloride on solid supports to create heterogeneous catalysts that are easily recoverable and reusable, further enhancing their green credentials. Additionally, a deeper understanding of reaction mechanisms will enable the rational design of more selective and efficient tin-based catalytic systems.

Development of Advanced Materials for Optoelectronic and Sensing Applications

This compound is a crucial precursor for the synthesis of a range of advanced materials with promising applications in optoelectronics and sensing. Its role in the formation of tin oxide-based materials is particularly noteworthy.

One of the most significant emerging applications is in the field of perovskite solar cells (PSCs). Tin-based perovskites are being investigated as a less toxic alternative to their lead-based counterparts. wikipedia.orgbohrium.com Tin(II) chloride is used as an additive or precursor in the fabrication of these solar cells, where it can improve the morphology and stability of the perovskite thin film. wikipedia.orgresearchgate.net Research has shown that the addition of SnCl₂ can enhance the photovoltaic performance of these devices. researchgate.net

Tin(II) chloride is also a key component in the production of transparent conducting oxides (TCOs), such as fluorine-doped tin oxide (FTO). These materials are essential for a wide range of optoelectronic devices, including solar cells, flat-panel displays, and LEDs, due to their unique combination of high electrical conductivity and optical transparency. mdpi.comwikipedia.org

In the realm of sensing, nanomaterials derived from tin(II) chloride are showing great promise. For example, it is used in the fabrication of cerium-doped tin oxide nanomaterials, which have potential applications in sensors and energy devices. sigmaaldrich.com The properties of these nanomaterials can be tuned by controlling the concentration of the tin(II) chloride precursor. sigmaaldrich.com

The table below provides an overview of the role of this compound in the development of advanced materials.

| Application Area | Material | Role of this compound | Emerging Trends |